1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine
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Overview
Description
1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine is a chemical compound that features a bromopyridine moiety attached to a methylpropanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine typically involves multiple steps, including bromination, amination, and alkylation reactionsThe final step involves the alkylation of the amine to introduce the methylpropan-2-amine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine moiety to a hydrogen or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The methylpropan-2-amine group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile: Similar structure but with a nitrile group instead of an amine.
(6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone: Contains a piperidine ring and a methanone group.
Uniqueness
1-(6-Bromopyridin-2-YL)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13BrN2 |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,11)6-7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
LJMQKEYNHMLWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC(=CC=C1)Br)N |
Origin of Product |
United States |
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